4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-4-2-3-5-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUFZTMYLJLQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multiple steps, typically starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through the annulation of pyrazole with thiazole or thiazine rings . The reaction conditions often involve the use of palladium catalysts and specific reagents to facilitate the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Common reagents used in these reactions include palladium catalysts, titanium tetrachloride, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It is reported to inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy-dependent and independent calcium uptake . These interactions can influence various biological pathways, making it a compound of interest for further research.
Comparison with Similar Compounds
Substituent Position Effects: Ortho vs. Para Isomers
The para-tolyl (p-tolyl) analog, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), differs only in the methyl group’s position on the aryl substituent . Key comparisons include:
- Steric Effects : The ortho-methyl group in the target compound likely hinders rotational freedom and impacts crystal packing compared to the para isomer, which has minimal steric interference.
- Electronic Effects : Both isomers retain similar electronic profiles due to the bromobenzamide group, but the para-tolyl substituent may enhance solubility slightly due to its symmetrical distribution.
Halogen-Substituted Analogs
Compound 16 from , 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide , shares a brominated pyrazole core but incorporates additional sulfonamide and tetrahydroindolyl groups . Key differences:
- Functional Groups : The sulfonamide in Compound 16 introduces hydrogen-bonding capacity, unlike the benzamide in the target compound.
- Melting Point : Compound 16 exhibits a high melting point (200–201°C), attributed to strong intermolecular hydrogen bonding and crystallinity, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity.
- Spectral Data : Both compounds show IR peaks for C=O (1653–1670 cm⁻¹) and NH stretches (~3250–3433 cm⁻¹), confirming shared amide/pyrazole functionalities .
Fluorinated Derivatives
The compound 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 893943-14-1) replaces bromine with a difluoromethylthio group and adds a methoxy substituent . Notable contrasts:
- Molecular Weight : Higher molecular weight (433.5 g/mol vs. ~437.3 g/mol for the target) due to fluorine atoms.
- Synthetic Flexibility : The difluoromethylthio group may enhance reactivity in cross-coupling reactions.
Biological Activity
4-Bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this compound can provide insights into its applicability in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom at the para position of the benzamide moiety and a thieno[3,4-c]pyrazole core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Thieno[3,4-c]pyrazoles have shown promise in reducing inflammation markers in various experimental models.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines.
Data Tables of Biological Activity
The following table summarizes the biological activities associated with compounds related to this compound:
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | Murine macrophages | |
| Compound B | Antimicrobial | E. coli | |
| Compound C | Anticancer | MCF7 breast cancer cells |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in a murine model. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with these compounds compared to controls .
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibited potent antimicrobial activity against various bacterial strains. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus .
- Anticancer Potential : The anticancer activity was assessed using the MCF7 breast cancer cell line through the Sulforhodamine B (SRB) assay. Compounds related to this class displayed IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity towards cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies utilize software such as Schrodinger to simulate interactions between the compound and target proteins. Preliminary findings suggest strong binding interactions with enzymes involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
